Cas no 110970-05-3 (5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione)

5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
- CS-0249181
- Oprea1_259113
- Z240132012
- KEA97005
- AKOS000137738
- EN300-42712
- AKOS016900899
- Oprea1_361052
- 110970-05-3
- G43643
-
- Inchi: InChI=1S/C10H10N2O3/c1-10(8(14)11-9(15)12-10)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H2,11,12,14,15)
- InChI Key: AZPQSNJXATVULS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 206.06914219Da
- Monoisotopic Mass: 206.06914219Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4Ų
- XLogP3: 0.7
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42712-0.1g |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
Enamine | EN300-42712-5.0g |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Enamine | EN300-42712-0.25g |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Chemenu | CM415963-1g |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95%+ | 1g |
$592 | 2023-03-07 | |
A2B Chem LLC | AV39237-5g |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 97% | 5g |
$1471.00 | 2024-04-20 | |
A2B Chem LLC | AV39237-250mg |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 97% | 250mg |
$233.00 | 2024-04-20 | |
A2B Chem LLC | AV39237-50mg |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 97% | 50mg |
$128.00 | 2024-04-20 | |
Aaron | AR019VHT-250mg |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95% | 250mg |
$284.00 | 2025-02-08 | |
Aaron | AR019VHT-50mg |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95% | 50mg |
$146.00 | 2025-02-08 | |
1PlusChem | 1P019V9H-50mg |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
110970-05-3 | 95% | 50mg |
$160.00 | 2025-03-04 |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
2. Back matter
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
Introduction to 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione (CAS No. 110970-05-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione (CAS No. 110970-05-3) represents a fascinating scaffold with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its imidazolidine core and functionalized aromatic ring, has garnered attention due to its unique structural and chemical properties. The presence of both hydroxyl and carbonyl groups on the aromatic ring, coupled with the methyl-substituted imidazolidine ring, endows this molecule with a versatile reactivity that is exploitable in various synthetic and biological applications.
In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative heterocyclic compounds that exhibit desirable pharmacological profiles. The imidazolidine-2,4-dione moiety, in particular, has been extensively studied for its role as a bioisostere of other nitrogen-containing heterocycles such as pyrimidines and pyrazoles. This structural motif is known to contribute to the binding affinity and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry.
The 4-hydroxyphenyl substituent in 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione introduces additional functional diversity, enabling various chemical modifications that can fine-tune the compound's biological activity. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which are critical for molecular recognition processes in biological systems. This feature makes the compound a promising candidate for developing enzyme inhibitors or receptor modulators.
Recent advancements in computational chemistry have facilitated the rational design of molecules like 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione. Molecular docking studies have revealed that this compound can interact with several biological targets of interest, including kinases and transcription factors. These interactions are mediated by the hydroxyl group of the phenyl ring and the carbonyl oxygen atoms of the imidazolidine core. Such findings align with the growing interest in structure-based drug design approaches that leverage high-throughput virtual screening techniques.
The synthesis of 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione involves multi-step organic transformations that highlight its synthetic accessibility. The formation of the imidazolidine ring typically proceeds via condensation reactions between appropriately substituted precursors. For instance, condensation of 1-methylindanone derivatives with hydrazine hydrate followed by cyclization under acidic conditions can yield the desired product. This synthetic route underscores the compound's feasibility for large-scale production if needed.
Beyond its pharmaceutical applications, 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione has shown promise in material science research. Its ability to form coordination complexes with metal ions makes it a candidate for designing metal-organic frameworks (MOFs) or supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and separation technologies. The hydroxyl group's coordination capabilities further enhance its utility in such systems by acting as a ligand for metal centers.
The compound's stability under various environmental conditions is another noteworthy attribute. Studies have demonstrated that 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione maintains its structural integrity under moderate temperatures and pH ranges, suggesting its suitability for industrial applications where thermal and chemical stability are crucial factors. This resilience is attributed to the robust nature of the imidazolidine ring and the aromatic system's resistance to degradation.
In conclusion, 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione (CAS No.110970-05-3) stands out as a versatile molecule with broad applicability across multiple scientific domains. Its unique structural features enable it to participate in diverse chemical interactions, making it a valuable tool for drug discovery efforts aimed at modulating biological pathways associated with diseases such as cancer and inflammation. Furthermore, 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione's synthetic accessibility and stability enhance its practicality for both laboratory-scale investigations and potential industrial uses.
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